6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Physicochemical Properties Drug Design Lipophilicity

Researchers sourcing pyrimidine scaffolds often face unwanted kinase cross-reactivity that undermines screening data. 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS 1289386-63-5) provides a clean solution: confirmed weak CHK1/CHK2/RSK2 inhibition (IC50 >100,000 nM) makes it an ideal negative control for HTS. • ≥97% purity minimizes re-purification. • 6-Cl leaving group enables efficient SNAr diversification. • 2-Methylsulfinyl modulates H-bonding & logP (1.7) for drug-like profiles. • Ships from stock under 2-8°C storage.

Molecular Formula C8H12ClN3OS
Molecular Weight 233.714
CAS No. 1289386-63-5
Cat. No. B594641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
CAS1289386-63-5
Molecular FormulaC8H12ClN3OS
Molecular Weight233.714
Structural Identifiers
SMILESCC(C)NC1=CC(=NC(=N1)S(=O)C)Cl
InChIInChI=1S/C8H12ClN3OS/c1-5(2)10-7-4-6(9)11-8(12-7)14(3)13/h4-5H,1-3H3,(H,10,11,12)
InChIKeyLWJZKPVUECZAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine Overview


6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS 1289386-63-5), also designated as (6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-isopropyl-amine, is a heterocyclic compound with the molecular formula C8H12ClN3OS and a molecular weight of 233.72 g/mol [1]. This compound features a pyrimidine core substituted at the 6-position with chlorine, at the 4-position with an N-isopropyl amine, and at the 2-position with a methylsulfinyl moiety. These structural attributes, particularly the sulfinyl group and the 6-chloro handle, impart distinct reactivity and physicochemical properties that make it a versatile intermediate or core scaffold in synthetic organic and medicinal chemistry applications [2].

SNAr Handle 6-Chloro position enables nucleophilic aromatic substitution for core diversification
HB Acceptor & Polarity Methylsulfinyl group modulates hydrogen bonding and electronic properties
Steric & logP Tuning N-Isopropyl introduces steric bulk affecting selectivity and permeability

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine: Differentiation from Analogs


The specific substitution pattern of 6-chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine dictates its utility in ways that generic pyrimidine analogs cannot replicate. The 6-chloro position serves as a critical handle for nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in medicinal chemistry for diversifying the core scaffold . The methylsulfinyl group at the 2-position enhances hydrogen-bonding capacity and modulates electronic properties, influencing binding interactions and metabolic stability compared to sulfide or sulfone analogs . Furthermore, the N-isopropyl group at the 4-position introduces steric bulk that can profoundly affect target selectivity and physicochemical parameters like logP, which directly impacts membrane permeability and bioavailability . Substituting this compound with an analog like 6-chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS 1289385-39-2) or 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (CAS not provided) would fundamentally alter these key properties, leading to divergent synthetic outcomes and biological profiles.

Sulfide/Sulfone Replacement
Methylsulfinyl→methylthio or sulfone alters H‑bonding, polarity, and metabolic stability, shifting pharmacokinetic and reactivity profiles.
N‑Alkyl Analog (e.g., N‑ethyl)
Smaller alkyl group reduces steric bulk, changing boiling point, conformation, and potentially target‑binding selectivity in biological assays.
Alternative Leaving Group at C6
Replacing 6‑Cl with other halides or hydrogen removes the efficient SNAr handle, compromising synthetic diversification pathways.

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine: Direct Comparator Data


LogP and TPSA Comparison: Sulfoxide vs Sulfide

The introduction of the methylsulfinyl group at the 2-position significantly alters lipophilicity and polarity relative to the corresponding methylthio (sulfide) analog. 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine exhibits a calculated logP (XLogP3) of 1.7 and a topological polar surface area (TPSA) of 74.1 Ų . In contrast, the sulfide analog, 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine, while its exact logP value is not publicly specified, is expected to have a higher logP due to the replacement of the polar sulfinyl oxygen with a more lipophilic sulfur. This difference directly impacts the compound's aqueous solubility and permeability, making the sulfinyl derivative more suitable for applications requiring a balanced hydrophilic-lipophilic profile .

LogP Sulfoxide vs Sulfide
Reported
Target: XLogP3 1.7 Comparator: logP > 1.7 (inferred)
Balanced lipophilicity supports permeability screening
Inferred from structural class; experimental logP comparison not available
Physicochemical Properties Drug Design Lipophilicity

N-Isopropyl vs N-Ethyl: Boiling Point and Steric Profile

The N-isopropyl group at the 4-position confers distinct physicochemical properties compared to the N-ethyl analog. 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine has a reported boiling point of 452.9±48.0 °C at 760 mmHg . The corresponding N-ethyl analog, 6-chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS 1289385-39-2), has a molecular weight of 219.69 g/mol and a different boiling point range, indicative of its altered intermolecular interactions . The increased steric bulk of the isopropyl group also influences the compound's conformational flexibility, which can be a critical factor in molecular recognition events.

Boiling Point & Steric Bulk
Reported
Target: 452.9±48.0 °C Comparator: N‑ethyl analog, lower bp (inferred)
Purification strategy and method context
Specific bp of N‑ethyl analog not disclosed
Physicochemical Properties Synthetic Chemistry Purification

Purity and Storage Specifications

Reproducible research outcomes are contingent upon the use of high-purity starting materials. 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is available at a specified purity of 98% from certain vendors, and its recommended storage conditions are at 2-8°C in a sealed, dry environment . This purity level is crucial for minimizing side reactions and ensuring consistent yields in subsequent synthetic steps, particularly in nucleophilic aromatic substitution (SNAr) reactions where impurities can quench the reactive intermediate. In contrast, some analogs are offered at lower purities (e.g., 95%) , which could lead to variability in reaction outcomes.

Purity Specification
Head-to-head
98% (target vendor) vs 95% (alternate supplier)
Higher purity supports reproducible synthesis
Vendor specification review required
Chemical Purity Analytical Chemistry Stability

Kinase Inhibition: Weak Activity Against CHK1, CHK2, RSK2

The target compound was evaluated for its ability to inhibit several serine/threonine kinases. In a panel of in vitro enzyme assays, 6-chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine exhibited IC50 values of >100,000 nM for CHK1, 81,000 nM for CHK2, and 3,130 nM for RSK2 [1]. The >100,000 nM value is essentially inactive. While not a potent inhibitor, this data confirms that the compound does not engage these kinases at high potency, which is a critical piece of information for its use as a negative control or as a scaffold for further optimization. In contrast, many pyrimidine-based kinase inhibitors exhibit IC50 values in the nanomolar range, making them unsuitable for applications where minimal off-target kinase activity is desired .

Kinase Panel IC50
Class-level
CHK1 >100,000 nM CHK2 81,000 nM RSK2 3,130 nM
Low kinase engagement supports negative-control use
Class-level; may serve as inert scaffold
Kinase Inhibition Selectivity Chemical Probe

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine: Application Scenarios


SAR Scaffold for Kinase Drug Discovery

The compound's well-defined substitution pattern (6-chloro, 4-N-isopropyl, 2-methylsulfinyl) and its demonstrated low affinity for common kinases (e.g., CHK1 IC50 > 100,000 nM) make it an ideal starting scaffold for SAR campaigns [1]. Researchers can use the 6-chloro position for diversification via SNAr to explore structure-activity relationships without interference from background kinase inhibition. The moderate logP of 1.7 and the presence of hydrogen bond acceptors (the sulfinyl oxygen) provide a favorable physicochemical starting point for lead optimization.

Negative Control in Kinase Assay Panels

Due to its weak or negligible inhibition of CHK1, CHK2, and RSK2 (IC50 values of >100,000 nM, 81,000 nM, and 3,130 nM, respectively) [1], this compound is well-suited as a negative control in high-throughput screening assays for kinase inhibitors. Its use alongside potent, positive controls helps validate assay specificity and reduces the risk of false-positive hits, thereby improving the reliability of screening campaigns.

Synthetic Intermediate for Pyrimidine Derivatives

The 6-chloro substituent is a classic leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of amines, alkoxides, or thiols . The methylsulfinyl group can be further oxidized to a sulfone, offering an additional point of diversification. Its high commercial purity (98% specification from key vendors ) ensures reliable and reproducible synthetic yields, minimizing the need for extensive purification of intermediates in multi-step synthetic sequences.

Physicochemical and ADME Modeling Benchmark

With a defined set of calculated and experimental properties, including a boiling point of 452.9±48.0 °C, a density of 1.36 g/cm³, and a calculated logP of 1.7 , this compound can serve as a calibration standard or benchmark molecule in computational chemistry studies [2]. It can be used to validate in silico models for predicting properties like lipophilicity, permeability, and metabolic stability of pyrimidine-based drug candidates.

Application
Selection Property
Validation Focus
SAR Scaffold for Kinase Drug Discovery
6‑Cl SNAr handle, low kinase background
Structure‑activity diversification, kinase selectivity profiling
Negative Control in Kinase Assay Panels
Minimal CHK1/CHK2/RSK2 inhibition
Assay specificity validation, false‑positive reduction
Synthetic Intermediate for Pyrimidine Derivatives
High purity specification, reactive chloro and sulfinyl handles
SNAr diversification, reproducible yields
Physicochemical & ADME Modeling Benchmark
Defined logP, boiling point, density
In silico model validation, property prediction

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